Lipophilicity Tuning: LogP Shift Relative to the 3,5-Dimethylisoxazole Regioisomer
The target compound displays a computed XLogP3-AA of 1.2 [1]. The regioisomeric 3,5-dimethylisoxazole-4-carbonyl analog is predicted to have an XLogP3-AA of approximately 0.8, representing a ~0.4 log unit difference [2]. This higher lipophilicity directly influences predicted membrane permeability and is a key selection criterion for central nervous system (CNS) vs. peripheral target programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione: XLogP3-AA ~0.8 |
| Quantified Difference | Δ ~0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.4 log unit increase in LogP can translate to a >2-fold change in predicted brain-plasma partitioning, making the 5-phenyl derivative the preferred choice for programs requiring enhanced passive membrane permeability.
- [1] PubChem. 3-(1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione. XLogP3-AA. CID 92079168. https://pubchem.ncbi.nlm.nih.gov/compound/1903891-32-6 View Source
- [2] PubChem. 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione. Predicted XLogP3-AA. CID 118938722. https://pubchem.ncbi.nlm.nih.gov/ View Source
